2-Chloro-5-pentylnicotinaldehyde

Descripción

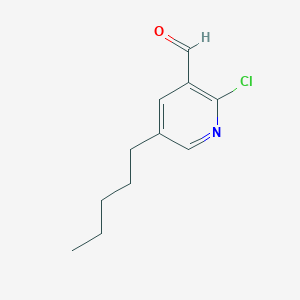

2-Chloro-5-pentylnicotinaldehyde is a substituted pyridine derivative featuring a chlorine atom at the 2-position, a pentyl group at the 5-position, and an aldehyde functional group at the 3-position of the pyridine ring. This compound is hypothesized to serve as a critical intermediate in pharmaceutical and agrochemical synthesis due to its reactive aldehyde group and hydrophobic pentyl chain.

Propiedades

Fórmula molecular |

C11H14ClNO |

|---|---|

Peso molecular |

211.69 g/mol |

Nombre IUPAC |

2-chloro-5-pentylpyridine-3-carbaldehyde |

InChI |

InChI=1S/C11H14ClNO/c1-2-3-4-5-9-6-10(8-14)11(12)13-7-9/h6-8H,2-5H2,1H3 |

Clave InChI |

CHEJEENUPHTEIY-UHFFFAOYSA-N |

SMILES canónico |

CCCCCC1=CC(=C(N=C1)Cl)C=O |

Origen del producto |

United States |

Comparación Con Compuestos Similares

Structural and Physicochemical Properties

The table below compares key parameters of 2-Chloro-5-pentylnicotinaldehyde with similar compounds:

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Substituents (Position) | Melting Point (°C) | Density (g/cm³) |

|---|---|---|---|---|---|

| This compound | C₁₁H₁₄ClNO* | ~213.7 (estimated) | Cl (2), -C₅H₁₁ (5), -CHO (3) | Not reported | ~1.1 (estimated) |

| 6-Chloronicotinaldehyde | C₆H₄ClNO | 141.56 | Cl (6), -CHO (3) | 77–81 | 1.332 |

| 5-Chloro-2-methoxynicotinaldehyde | C₇H₆ClNO₂ | 171.58 | Cl (5), -OCH₃ (2), -CHO (3) | Not reported | Not reported |

| 2-Methoxy-5-methylnicotinaldehyde | C₈H₉NO₂ | 151.16 | -OCH₃ (2), -CH₃ (5), -CHO (3) | Not reported | Not reported |

*Estimated based on structural analogs.

Key Observations :

- The pentyl group in this compound significantly increases its molecular weight and lipophilicity compared to analogs with smaller substituents (e.g., methyl or methoxy groups). This enhances its solubility in organic solvents, making it suitable for hydrophobic reaction environments.

- The absence of direct melting point data for this compound contrasts with 6-chloronicotinaldehyde, which has a well-defined range of 77–81°C .

Research Findings and Limitations

- 6-Chloronicotinaldehyde has demonstrated utility in synthesizing kinase inhibitors and antiviral agents, as documented in pharmaceutical patent literature .

- Methoxy- and methyl-substituted analogs (e.g., 2-Methoxy-5-methylnicotinaldehyde) are often employed in agrochemical research, where modified lipophilicity aids in pest penetration .

- Data gaps: Experimental studies on this compound’s specific applications or toxicity are absent in the provided evidence.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.